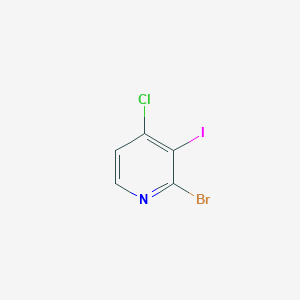

2-Bromo-4-chloro-3-iodopyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-3-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-5-4(8)3(7)1-2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUWRKVQFCTVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of 2 Bromo 4 Chloro 3 Iodopyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations that facilitate the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like 2-bromo-4-chloro-3-iodopyridine, the success of these reactions hinges on the ability to selectively activate one C-X bond over the others.

The Suzuki-Miyaura coupling, which forms C-C bonds by reacting an organoboron species with an organohalide, is a cornerstone of modern synthesis. wikipedia.org In the context of this compound, this reaction allows for the selective introduction of aryl or heteroaryl groups.

The regioselectivity of the Suzuki-Miyaura coupling on this compound is dictated by the differential reactivity of the three halogen atoms. The established order of reactivity for the oxidative addition step to the palladium(0) catalyst is C-I > C-Br > C-Cl. wikipedia.org This hierarchy is primarily governed by the carbon-halogen bond dissociation energies (BDEs), where the C-I bond is the weakest and therefore the most susceptible to cleavage by the palladium catalyst. nih.govacs.org

Consequently, the initial Suzuki-Miyaura coupling will occur with exceptional selectivity at the C3 position, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This principle is well-documented for other mixed-halogenated pyridines; for instance, 2-bromo-3-iodopyridine (B1280457) undergoes Suzuki-Miyaura coupling exclusively at the C3-iodine position. nih.govrsc.org By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve sequential functionalization, first at the iodine, then at the bromine, and finally at the chlorine position, which is the most challenging to activate. nih.gov

| Position | Halogen | Relative Reactivity | Primary Reason |

| C3 | Iodine | Highest | Lowest C-X Bond Dissociation Energy |

| C2 | Bromine | Intermediate | Intermediate C-X Bond Dissociation Energy |

| C4 | Chlorine | Lowest | Highest C-X Bond Dissociation Energy |

The choice of the palladium catalyst and its associated ligands is critical for controlling the outcome of the Suzuki-Miyaura coupling. While the intrinsic reactivity order (I > Br > Cl) is the dominant factor, the catalyst system can be fine-tuned to enhance efficiency and, in some cases, influence selectivity. nih.gov

Standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are highly effective for activating C-I and C-Br bonds. academie-sciences.fr To activate the significantly less reactive C-Cl bond, more sophisticated catalyst systems are often required. These typically involve using a stable palladium(II) precatalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with bulky, electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or tricyclohexylphosphine (B42057) (PCy₃). libretexts.org These ligands promote the formation of the active, coordinatively unsaturated Pd(0) species and facilitate the difficult oxidative addition step at the C-Cl bond. libretexts.org

In some specialized cases, ligand choice can even be used to invert expected selectivity patterns, although this is less common than reinforcing the inherent C-X reactivity. nih.gov The interplay between the ligand, solvent, and base can create a complex reaction environment that subtly alters the energy barriers for oxidative addition at different positions. nsf.gov

| Catalyst/Ligand System | Target Bond | Typical Application/Comment |

| Pd(PPh₃)₄ / K₂CO₃ | C-I, C-Br | Standard conditions for selective coupling at the most reactive sites (C3-I, then C2-Br). |

| Pd(OAc)₂ / SPhos / K₃PO₄ | C-Cl | Buchwald-Hartwig type conditions required for activating the inert C4-Cl bond. |

| PdCl₂(dppf) | C-I, C-Br | Often shows high efficiency and good functional group tolerance for the more reactive halogens. |

| Ligand-free (e.g., Pd(OAc)₂) | C-I | Can be effective for the most reactive C-I bond, relying on solvent or substrate coordination. nsf.gov |

The Heck reaction provides a method for the olefination of organohalides, forming a new C-C bond by coupling with an alkene. wikipedia.org For this compound, this reaction would proceed with high regioselectivity, again favoring the most labile C-I bond at the C3 position for the initial oxidative addition of palladium. organic-chemistry.orglibretexts.org

The reaction mechanism involves the formation of a C3-palladium species, followed by coordination and migratory insertion of the alkene, and finally, a β-hydride elimination to release the olefinated pyridine (B92270) product and regenerate the palladium catalyst. youtube.com The reaction is typically carried out using a palladium source like Pd(OAc)₂ with a phosphine ligand and a base such as triethylamine (B128534) (Et₃N). nih.gov The choice of alkene can range from simple olefins like styrene (B11656) to activated alkenes such as acrylates. rug.nl Following the initial olefination at C3, further Heck reactions at the C2-Br position would be possible under more forcing conditions.

| Reaction | Reagents | Expected Product |

| Selective C3 Olefination | This compound, Styrene, Pd(OAc)₂, PPh₃, Et₃N | 2-bromo-4-chloro-3-styrylpyridine |

| Sequential C2 Olefination | 2-bromo-4-chloro-3-arylpyridine, Butyl acrylate, Pd(OAc)₂, (o-tolyl)₃P, Et₃N | 4-chloro-3-aryl-2-(butyl-acrylyl)pyridine |

The Stille coupling utilizes organotin (stannane) reagents to form C-C bonds with organohalides, catalyzed by palladium. wikipedia.org This reaction offers a powerful alternative to the Suzuki coupling and follows the same fundamental principles of regioselectivity based on C-X bond reactivity (I > Br > Cl). wikipedia.orgorganic-chemistry.org

When this compound is subjected to Stille coupling conditions—typically involving a palladium catalyst like Pd(PPh₃)₄ and a stannane (B1208499) reagent (R-SnBu₃)—the reaction will selectively occur at the C3-I bond. libretexts.org This allows for the introduction of a wide variety of groups (R), including alkyl, vinyl, aryl, and heteroaryl moieties, at the C3 position. A key advantage of Stille coupling is the stability and tolerance of organostannane reagents to many functional groups, although the toxicity of tin compounds is a significant drawback. organic-chemistry.org Sequential coupling at the C2-Br position can be achieved after the initial reaction at C3. nih.gov

| Position of Coupling | Organotin Reagent | Catalyst System | Expected Outcome |

| C3 (Iodine) | Vinyltributyltin | Pd(PPh₃)₄ | Selective formation of 2-bromo-4-chloro-3-vinylpyridine. |

| C3 (Iodine) | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | Selective formation of 2-bromo-4-chloro-3-(2-furyl)pyridine. |

| C2 (Bromine) | Phenyltributyltin | Pd₂(dba)₃ / P(t-Bu)₃ | Coupling at C2 after prior functionalization of the C3 position. |

The Sonogashira coupling is the premier method for introducing alkyne functionalities onto aryl or vinyl halides. wikipedia.org The reaction employs a dual-catalyst system, consisting of a palladium complex and a copper(I) co-catalyst (typically CuI), in the presence of an amine base. organic-chemistry.org

The Sonogashira reaction exhibits exquisite chemoselectivity for different halogens, strongly following the reactivity trend C-I > C-Br >> C-Cl. wikipedia.orglibretexts.org This makes it an ideal tool for the selective functionalization of this compound. The initial reaction with a terminal alkyne will occur exclusively at the C3-I position under mild conditions, often at room temperature. wikipedia.org This transformation provides straightforward access to 2-bromo-4-chloro-3-alkynylpyridines, which are valuable intermediates for further synthesis. After the C3 position is functionalized, a second Sonogashira coupling can be performed at the C2-Br position, usually by applying more forcing conditions such as elevated temperatures. researchgate.net

| Reaction Stage | Terminal Alkyne | Catalyst System | Conditions | Expected Product |

| 1st Coupling (at C3-I) | Phenylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | Room Temp | 2-bromo-4-chloro-3-(phenylethynyl)pyridine |

| 1st Coupling (at C3-I) | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Room Temp | 2-bromo-4-chloro-3-((trimethylsilyl)ethynyl)pyridine |

| 2nd Coupling (at C2-Br) | 1-Hexyne | Pd(PPh₃)₄ / CuI / Et₃N | 80-100 °C | 4-chloro-3-alkynyl-2-(hex-1-yn-1-yl)pyridine |

Negishi Coupling

The Negishi coupling, a powerful palladium- or nickel-catalyzed cross-coupling reaction, facilitates the formation of carbon-carbon bonds between organozinc compounds and organic halides. wikipedia.org The reactivity of the carbon-halogen bond in this reaction is highly dependent on the nature of the halogen, following the general trend of I > Br > Cl. wikipedia.org In the case of this compound, this reactivity pattern dictates that the carbon-iodine bond at the C3 position is the most susceptible to oxidative addition to the palladium(0) or nickel(0) catalyst, making it the primary site for cross-coupling.

This inherent selectivity allows for the regioselective introduction of a wide array of organic groups at the C3 position, while leaving the bromo and chloro substituents intact for potential subsequent transformations. The organozinc reagent can be varied extensively, encompassing alkyl, aryl, and heteroaryl moieties, thereby providing access to a diverse library of 3-substituted-2-bromo-4-chloropyridines.

Table 1: Predicted Regioselective Negishi Coupling of this compound

| Organozinc Reagent (R-ZnX) | Predicted Product |

| Phenylzinc chloride | 2-Bromo-4-chloro-3-phenylpyridine |

| Methylzinc chloride | 2-Bromo-4-chloro-3-methylpyridine |

| Thien-2-ylzinc bromide | 2-Bromo-4-chloro-3-(thien-2-yl)pyridine |

This table is based on established principles of Negishi coupling reactivity, where the C-I bond is significantly more reactive than C-Br and C-Cl bonds under typical catalytic conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, further accentuated by the presence of three electron-withdrawing halogen atoms, renders this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reaction pathway provides a valuable tool for the introduction of heteroatom nucleophiles onto the pyridine core.

Regioselective Displacement of Halogens by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The regioselectivity of SNAr reactions on polyhalogenated pyridines is governed by a combination of electronic and steric factors. The positions ortho and para to the ring nitrogen (C2, C4, and C6) are electronically activated towards nucleophilic attack. In this compound, the C2 and C4 positions are substituted with a bromine and a chlorine atom, respectively. The C-Cl bond is generally more prone to nucleophilic displacement than the C-Br bond in SNAr reactions, a trend opposite to that observed in palladium-catalyzed couplings.

Therefore, it is anticipated that nucleophiles such as amines, thiols, and alkoxides will preferentially attack the C4 position, leading to the displacement of the chloride ion. This regioselectivity allows for the synthesis of a variety of 4-substituted-2-bromo-3-iodopyridines. Studies on the closely related 5-bromo-2-chloro-4-fluoro-3-iodopyridine have demonstrated the feasibility of such regioselective substitutions. researchgate.net

Table 2: Predicted Regioselective SNAr Reactions of this compound

| Nucleophile | Predicted Major Product |

| Ammonia (NH₃) | 2-Bromo-4-amino-3-iodopyridine |

| Sodium methoxide (B1231860) (NaOCH₃) | 2-Bromo-4-methoxy-3-iodopyridine |

| Sodium thiophenoxide (NaSPh) | 2-Bromo-4-(phenylthio)-3-iodopyridine |

This table is based on the general principles of SNAr on halopyridines, where the C4 position is typically more activated towards nucleophilic attack than the C2 position, and chloride is a better leaving group than bromide in this context.

Influence of Pyridine Nitrogen and Halogen Substituents on SNAr Pathways

The pyridine nitrogen plays a crucial role in activating the ring towards nucleophilic attack. Its electron-withdrawing inductive effect and its ability to stabilize the negatively charged Meisenheimer intermediate, particularly when the attack occurs at the ortho (C2) or para (C4) positions, are key to the facility of SNAr reactions. wikipedia.org

Metal-Halogen Exchange Reactions and Organometallic Intermediates

Metal-halogen exchange is a fundamental transformation in organometallic chemistry, enabling the conversion of an organic halide into a potent nucleophilic organometallic species. wikipedia.org This strategy is highly valuable for the functionalization of aromatic and heteroaromatic systems.

Formation of Pyridyllithium and Pyridylmagnesium Species

The selective formation of organolithium or Grignard reagents from this compound is dictated by the reactivity of the carbon-halogen bonds towards metal-halogen exchange. The order of reactivity for this exchange is typically I > Br > Cl. Consequently, treatment of this compound with organolithium reagents, such as n-butyllithium, or with Grignard reagents, like isopropylmagnesium chloride, at low temperatures is expected to result in the selective exchange of the iodine atom at the C3 position. nih.govresearchgate.net This would generate a highly reactive 2-bromo-4-chloro-3-pyridyllithium or 2-bromo-4-chloro-3-pyridylmagnesium chloride intermediate.

Alternatively, directed ortho-metalation can be influenced by the presence of directing groups. While the current substrate lacks a strong directing group, the inherent electronic properties of the pyridine ring can influence the site of metalation. However, given the high reactivity of the C-I bond, iodine-metal exchange is the most probable pathway.

Subsequent Trapping with Diverse Electrophiles for Further Functionalization

The organometallic intermediates generated via metal-halogen exchange are powerful nucleophiles that can be trapped with a wide variety of electrophiles to introduce new functional groups at the C3 position. This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a versatile method for the synthesis of a diverse range of 3-substituted-2-bromo-4-chloropyridines.

Table 3: Predicted Products from Metal-Halogen Exchange and Electrophilic Trapping of this compound

| Reagent 1 | Reagent 2 (Electrophile) | Predicted Product |

| i-PrMgCl | Dimethylformamide (DMF) | 2-Bromo-4-chloro-3-formylpyridine |

| n-BuLi | Carbon dioxide (CO₂) | 2-Bromo-4-chloro-3-pyridinecarboxylic acid |

| i-PrMgCl | Iodine (I₂) | This compound (starting material) |

| n-BuLi | Benzaldehyde | (2-Bromo-4-chloro-3-pyridyl)(phenyl)methanol |

This table illustrates the potential synthetic utility of the organometallic intermediates derived from this compound, based on the established reactivity of pyridyllithium and pyridylmagnesium species with common electrophiles.

Competitive Halogen-Metal Exchange and Directed ortho-Metalation

The reactivity of this compound with organolithium reagents is dictated by a competition between halogen-metal exchange and directed ortho-metalation (DoM). The outcome is highly dependent on the reaction conditions, particularly the organolithium reagent used and the temperature.

Halogen-metal exchange is a rapid reaction that typically occurs at low temperatures. tcnj.edu The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. princeton.edu Consequently, treatment of this compound with an alkyllithium reagent, such as n-butyllithium, would be expected to preferentially undergo iodine-lithium exchange at the C-3 position due to the exceptional reactivity of the carbon-iodine bond. This would generate the 2-bromo-4-chloro-3-lithiopyridine intermediate.

However, the pyridine nitrogen atom can also act as a directed metalation group (DMG), promoting the deprotonation of an adjacent C-H bond. wikipedia.org In this molecule, the nitrogen could direct the metalation of the C-H bond at the C-6 position. This DoM process is typically favored by sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures. harvard.edu

The choice of the organometallic reagent is therefore crucial in determining the reaction pathway. The use of alkyllithiums will likely favor halogen-metal exchange, while lithium amides will favor directed ortho-metalation. The table below summarizes the expected major products based on the reagent used.

| Reagent | Predominant Reaction | Expected Intermediate |

| n-Butyllithium | Iodine-Lithium Exchange | 2-Bromo-4-chloro-3-lithiopyridine |

| sec-Butyllithium | Iodine-Lithium Exchange | 2-Bromo-4-chloro-3-lithiopyridine |

| tert-Butyllithium | Iodine-Lithium Exchange | 2-Bromo-4-chloro-3-lithiopyridine |

| LDA | Directed ortho-Metalation | 2-Bromo-4-chloro-3-iodo-6-lithiopyridine |

| LiTMP | Directed ortho-Metalation | 2-Bromo-4-chloro-3-iodo-6-lithiopyridine |

It is important to note that these are the expected predominant pathways, and mixtures of products may be obtained depending on the specific reaction conditions. The resulting organolithium intermediates are versatile and can be trapped with various electrophiles to introduce a wide range of functional groups.

Redox Chemistry of the Halogen Moieties on the Pyridine Ring

The halogen substituents on the pyridine ring can participate in both reduction and oxidation reactions, offering further avenues for functionalization.

Selective Reduction of Halogens

The selective reduction of one halogen in the presence of others is a valuable synthetic transformation. The ease of reduction of carbon-halogen bonds correlates with bond strength, with the order being C-I < C-Br < C-Cl. This differential reactivity allows for the selective removal of the iodine atom from this compound.

Standard reduction conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source, or the use of reducing agents like zinc dust in acetic acid, would be expected to selectively cleave the C-I bond, yielding 2-bromo-4-chloropyridine (B1272041). More forceful reducing conditions would be required to subsequently reduce the C-Br bond, and even more so for the C-Cl bond. This selectivity allows for a stepwise dehalogenation of the molecule.

| Reducing Agent | Expected Major Product |

| H₂, Pd/C (mild conditions) | 2-Bromo-4-chloropyridine |

| Zn, Acetic Acid | 2-Bromo-4-chloropyridine |

| H₂, Pd/C (forcing conditions) | 4-Chloropyridine (and over-reduction products) |

Oxidative Processes Involving Halogenated Pyridines

Oxidative processes involving halogenated pyridines can occur at the pyridine nitrogen atom or, under more vigorous conditions, can lead to degradation of the ring. The most common oxidative transformation of pyridines is the formation of pyridine N-oxides. chempedia.info

Treatment of this compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid would be expected to yield the corresponding this compound N-oxide. The electron-withdrawing nature of the halogen substituents deactivates the pyridine ring, making oxidation more difficult than for unsubstituted pyridine. However, the reaction is generally feasible under appropriate conditions. researchgate.net

Pyridine N-oxides are valuable intermediates in their own right, as the N-oxide group can activate the ring for both electrophilic and nucleophilic substitution, often with altered regioselectivity compared to the parent pyridine. researchgate.net Stronger oxidizing agents or harsh reaction conditions can lead to the oxidative degradation of the pyridine ring. youtube.com

Functional Group Interconversions Beyond Cross-Coupling and SNAr

Beyond the well-established cross-coupling and SNAr reactions, the halogen atoms on this compound can be converted into other functional groups, further expanding its synthetic utility.

Conversions to Other Halogenated Pyridines

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for interconverting one halogen for another. manac-inc.co.jp These reactions are typically equilibrium-driven, and the outcome can be controlled by the choice of reagents and reaction conditions.

For this compound, the iodine at C-3 is the most labile halogen and can be replaced by other halogens. For instance, treatment with a chloride source, such as copper(I) chloride, could potentially convert the iodo group to a chloro group, yielding 2-bromo-3,4-dichloropyridine. Similarly, reaction with a fluoride (B91410) source, such as cesium fluoride, could introduce a fluorine atom at the C-3 position.

The bromo group at C-2 could also undergo exchange, although it is less reactive than the iodo group. The chloro group at C-4 is the least reactive in halogen exchange reactions. This differential reactivity allows for a degree of selective halogen interconversion.

| Reagent | Target Position | Expected Product |

| CuCl | C-3 | 2-Bromo-3,4-dichloropyridine |

| CsF | C-3 | 2-Bromo-4-chloro-3-fluoropyridine |

| CuBr | C-3 | 2,3-Dibromo-4-chloropyridine |

Formation of Pyridine-Based Carboxylic Acids and Nitriles

The halogen substituents on this compound can be converted into carboxylic acid and nitrile functionalities, which are valuable synthetic handles.

One of the most common methods to introduce a carboxylic acid group is through halogen-metal exchange followed by quenching with carbon dioxide. As discussed in section 3.3.3, selective iodine-lithium exchange at C-3 is expected upon treatment with an alkyllithium. Trapping the resulting 2-bromo-4-chloro-3-lithiopyridine with CO₂ would yield 2-bromo-4-chloro-3-pyridinecarboxylic acid.

Similarly, a nitrile group can be introduced by reacting the organolithium intermediate with a cyanating agent, such as N-cyanocyanamide or tosyl cyanide. organic-chemistry.org This would provide access to 2-bromo-4-chloro-3-cyanopyridine.

An alternative route to the carboxylic acid would be the hydrolysis of the corresponding nitrile. nih.gov Therefore, the synthesis of the nitrile also provides a two-step pathway to the carboxylic acid. The table below outlines the synthetic routes to these derivatives.

| Target Functional Group | Reagents | Intermediate | Final Product |

| Carboxylic Acid | 1. n-BuLi2. CO₂ | 2-Bromo-4-chloro-3-lithiopyridine | 2-Bromo-4-chloro-3-pyridinecarboxylic acid |

| Nitrile | 1. n-BuLi2. Tosyl cyanide | 2-Bromo-4-chloro-3-lithiopyridine | 2-Bromo-4-chloro-3-cyanopyridine |

| Carboxylic Acid (from nitrile) | H₃O⁺, heat | 2-Bromo-4-chloro-3-cyanopyridine | 2-Bromo-4-chloro-3-pyridinecarboxylic acid |

Strategic Applications in Complex Molecule Synthesis

Precursor for Orthogonally Functionalized Pyridines

The orthogonal reactivity of the C-I, C-Br, and C-Cl bonds in 2-Bromo-4-chloro-3-iodopyridine makes it an ideal precursor for creating pyridines with multiple, distinct functional groups. Chemists can selectively address one halogen at a time, leaving the others intact for subsequent transformations. For instance, a Sonogashira coupling can be performed at the C-3 position (iodine) under mild conditions, followed by a Suzuki coupling at the C-2 position (bromine) using a different catalyst system or reaction conditions. Finally, the C-4 chloro substituent can be subjected to nucleophilic aromatic substitution (SNAr) or other coupling reactions under more vigorous conditions. This stepwise approach provides a reliable route to tri-substituted pyridines where each substituent is precisely placed.

Building Block for Penta-substituted Pyridine (B92270) Derivatives

While direct research detailing the conversion of this compound into penta-substituted derivatives is not extensively documented, its potential is evident from studies on analogous compounds. For example, research on 5-bromo-2-chloro-4-fluoro-3-iodopyridine has demonstrated that such halogen-rich intermediates are exceptionally valuable for generating highly functionalized, penta-substituted pyridines. This is often achieved through a sequence of regioselective cross-coupling reactions and metalations. The principles established with these analogs, involving sequential functionalization via metal-halogen exchange and trapping with various electrophiles, could theoretically be applied to this compound to access a diverse array of complex, fully substituted pyridine rings.

Intermediate for the Construction of Fused Heterocyclic Ring Systems

The strategic placement of reactive handles on this compound makes it a promising intermediate for synthesizing fused bicyclic and polycyclic heterocyclic systems, which are prevalent in medicinal chemistry.

The construction of the pyrrolo[3,2-c]pyridine scaffold requires the formation of a five-membered ring fused to the pyridine C-3 and C-2 positions. Although specific literature detailing the use of this compound for this purpose is not prominent, its structure is well-suited for such transformations. A plausible synthetic route could involve an initial Sonogashira coupling at the C-3 iodo position with a terminal alkyne bearing a protected amine. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, would forge the pyrrole (B145914) ring onto the pyridine backbone, yielding the desired fused scaffold.

Similarly, this compound can serve as a starting point for thieno[3,2-c]pyridines and other related fused systems. The synthesis could proceed by first introducing a sulfur-containing substituent at the C-3 position, followed by a ring-closing reaction that engages the C-2 position. The inherent reactivity of the iodo and bromo groups allows for the sequential installation of the necessary components to build the fused thiophene (B33073) ring.

Utility in the Modular Assembly of Oligopyridines and Polysubstituted Arenes

The capacity for selective, stepwise cross-coupling makes this compound a valuable monomer unit for the modular assembly of oligopyridine chains. By carefully controlling reaction conditions, it can be used in iterative coupling sequences. For instance, a Suzuki reaction at the C-3 position could be followed by the conversion of the C-2 bromine into a boronic ester. This new molecule can then be coupled with another molecule of this compound, extending the chain. This modular strategy allows for the controlled synthesis of bipyridines and higher oligopyridines with defined connectivity and substitution patterns.

Development of Novel Organic Reagents and Catalysts Utilizing the Pyridine Scaffold

The development of novel reagents and catalysts often relies on the synthesis of ligands with specific electronic and steric properties. The this compound scaffold offers a platform for creating new pyridine-based ligands. The halogen atoms can be replaced with phosphine (B1218219) groups, amines, or other coordinating moieties through various cross-coupling and substitution reactions. The ability to introduce different functional groups at specific positions allows for the fine-tuning of the ligand's properties, which can then be used to modulate the activity and selectivity of metal catalysts for a wide range of organic transformations.

Advanced Characterization and Theoretical Investigations

Spectroscopic Elucidation of Molecular Structure and Regioisomerism

Spectroscopic techniques are indispensable for confirming the molecular structure and assigning the correct regioisomeric form of substituted pyridines. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of 2-Bromo-4-chloro-3-iodopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Positional Assignment and Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine (B92270) ring. Due to the absence of fluorine in the molecule, ¹⁹F NMR is not applicable.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two protons on the pyridine ring. These protons are in different chemical environments and should appear as doublets due to spin-spin coupling with each other.

The proton at the C-6 position, being adjacent to the nitrogen atom, is expected to appear at a lower field (higher ppm value), typically in the range of 8.0-8.5 ppm.

The proton at the C-5 position would likely resonate at a slightly higher field (lower ppm value), generally between 7.0-7.5 ppm.

The deshielding effect of the adjacent electronegative nitrogen atom and the cumulative electronic effects of the halogen substituents are primary factors influencing these chemical shifts. libretexts.orgmodgraph.co.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide direct evidence for the five distinct carbon environments in the pyridine ring. The chemical shifts are significantly influenced by the attached halogen atoms and the nitrogen atom.

Carbons bonded directly to halogens (C-2, C-3, C-4) will exhibit characteristic shifts. The carbon bearing the chlorine (C-4) and the carbon with bromine (C-2) are expected to be significantly downfield. docbrown.info

The carbon bonded to iodine (C-3) will also be downfield, though the "heavy atom effect" of iodine can sometimes lead to shifts that are less downfield than predicted by electronegativity alone.

The two carbons bonded to hydrogen (C-5 and C-6) will have their resonances influenced by their proximity to the nitrogen and halogen substituents.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H-5 | ~7.0 - 7.5 | Doublet (d) |

| ¹H | H-6 | ~8.0 - 8.5 | Doublet (d) |

| ¹³C | C-2 | Downfield | Singlet |

| ¹³C | C-3 | Downfield | Singlet |

| ¹³C | C-4 | Downfield | Singlet |

| ¹³C | C-5 | Mid-field | Singlet |

| ¹³C | C-6 | Downfield | Singlet |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine and chlorine, with their characteristic isotopic distributions, results in a distinctive molecular ion peak cluster.

Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This combination will produce a complex isotopic pattern for the molecular ion [M]⁺. The most abundant peaks in this cluster would correspond to the combinations of these isotopes. The presence of this unique pattern is strong evidence for a molecule containing one bromine and one chlorine atom. uni-saarland.dedocbrown.info

Fragmentation Analysis: Electron ionization mass spectrometry (EI-MS) would likely induce fragmentation of the molecule. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom (X•) or a hydrogen halide molecule (HX). researchgate.netlibretexts.org The initial loss of an iodine radical is a probable fragmentation pathway due to the relative weakness of the C-I bond. Subsequent loss of bromine or chlorine radicals or molecules would lead to further fragment ions. researchgate.netjcsp.org.pk

| Isotope Combination | Calculated m/z | Relative Peak Pattern |

|---|---|---|

| C₅H₂⁷⁹Br³⁵Cl¹²⁷I | ~316.8 | M |

| C₅H₂⁸¹Br³⁵Cl¹²⁷I / C₅H₂⁷⁹Br³⁷Cl¹²⁷I | ~318.8 | M+2 |

| C₅H₂⁸¹Br³⁷Cl¹²⁷I | ~320.8 | M+4 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is unique to the compound's structure. For this compound, the IR spectrum would be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.

Pyridine Ring Vibrations: The aromatic pyridine ring exhibits characteristic C-H and C=C/C=N stretching vibrations. C-H stretching bands typically appear above 3000 cm⁻¹. The ring stretching vibrations, which are sensitive to the substitution pattern, are expected in the 1600-1400 cm⁻¹ region.

Carbon-Halogen Vibrations: The C-X stretching vibrations are found in the fingerprint region of the spectrum. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the C-Br stretch is found at lower frequencies, usually between 680-515 cm⁻¹. The C-I stretch occurs at even lower wavenumbers, generally below 600 cm⁻¹. researchgate.net

Raman Spectroscopy

Raman spectroscopy, which is complementary to IR spectroscopy, measures scattered light and is particularly sensitive to non-polar bonds and symmetric vibrations.

The symmetric ring breathing mode of the pyridine ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, expected around 1000 cm⁻¹. cdnsciencepub.comresearchgate.netchemicalbook.com

The C-X (halogen) bonds will also have characteristic Raman signals. The technique can be very useful for studying the low-frequency vibrations associated with the heavier bromine and iodine atoms. researchgate.netacs.org

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govacs.org

Should a suitable single crystal of this compound be grown, SCXRD analysis would:

Confirm the connectivity and substitution pattern on the pyridine ring, definitively distinguishing it from any other regioisomer.

Provide precise measurements of the C-C, C-N, C-H, C-Br, C-Cl, and C-I bond lengths and the angles within the pyridine ring.

Reveal the crystal packing arrangement and identify any significant intermolecular interactions, such as halogen bonding, which are common in polyhalogenated compounds. mdpi.comeurjchem.com

Computational Chemistry and Theoretical Modeling

In conjunction with experimental data, computational chemistry provides deep insights into the electronic structure and properties of molecules. Using methods like Density Functional Theory (DFT), it is possible to model the properties of this compound. nih.govresearchgate.net

Geometry Optimization: Theoretical calculations can predict the lowest energy conformation of the molecule, providing optimized bond lengths and angles that can be compared with experimental data from X-ray diffraction. emerginginvestigators.org

Spectra Prediction: Computational models can simulate IR, Raman, and NMR spectra. chemrxiv.org These predicted spectra are invaluable for aiding in the assignment of experimental spectra.

Electronic Property Analysis: Methods such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis can elucidate the molecule's electronic behavior, reactivity, and potential for intermolecular interactions like halogen bonding. nih.govacs.org The distribution of electron density and the molecular electrostatic potential (MEP) can identify electron-rich and electron-deficient regions, which is crucial for understanding how the molecule might interact with other chemical species.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide a detailed understanding of its electronic structure. These calculations can determine key parameters such as optimized molecular geometry, Mulliken atomic charges, and the dipole moment, which collectively influence the molecule's reactivity and intermolecular interactions.

The distribution of electron density across the pyridine ring is significantly perturbed by the presence of three different halogen substituents. DFT calculations can quantify the electron-withdrawing effects of the bromine, chlorine, and iodine atoms, revealing the electrostatic potential surface of the molecule. This surface highlights regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Calculated Value |

| Total Energy | -Value Hartrees |

| Dipole Moment | Value Debye |

| Mulliken Charge on N | -Value |

| Mulliken Charge on C2-Br | +Value |

| Mulliken Charge on C3-I | +Value |

| Mulliken Charge on C4-Cl | +Value |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are critical in predicting a molecule's reactivity and its behavior in chemical reactions.

For this compound, the HOMO is expected to be localized on the electron-rich regions of the pyridine ring and potentially the iodine atom, which is the most polarizable of the halogen substituents. The LUMO, conversely, is likely to be distributed over the pyridine ring, with significant contributions from the carbon atoms bearing the electron-withdrawing halogen atoms. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Table 2: Frontier Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

| HOMO | -Value |

| LUMO | -Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and represent the type of data obtained from molecular orbital analysis.

Prediction of Regioselectivity in Substitution and Coupling Reactions

The arrangement of three different halogens on the pyridine ring of this compound presents a complex scenario for regioselectivity in substitution and coupling reactions. Theoretical methods can be invaluable in predicting the most likely site of reaction. By analyzing the calculated atomic charges, frontier orbital densities (Fukui functions), and the stability of potential reaction intermediates, the relative reactivity of the C-Br, C-Cl, and C-I bonds can be assessed.

Generally, the C-I bond is the most reactive towards common cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) due to its lower bond dissociation energy. DFT calculations can model the transition states for oxidative addition of a metal catalyst to each of the carbon-halogen bonds, providing a quantitative prediction of the reaction's regioselectivity. Similarly, for nucleophilic aromatic substitution reactions, the analysis of LUMO coefficients and electrostatic potential can identify the most electrophilic carbon atom and thus the most probable site for nucleophilic attack.

Conformational Analysis and Intramolecular Interactions

While the pyridine ring itself is planar, the presence of bulky halogen substituents can lead to minor distortions from ideal geometry. Conformational analysis, though more critical for flexible molecules, can still provide insights into the subtle structural features of this compound. DFT calculations can determine the most stable conformation by optimizing the molecular geometry and calculating the vibrational frequencies to ensure it corresponds to a true energy minimum.

Furthermore, these calculations can reveal the nature and strength of intramolecular interactions. For instance, there may be weak non-covalent interactions, such as halogen-halogen or halogen-nitrogen interactions, that influence the molecule's conformation and electronic properties. The Atoms in Molecules (AIM) theory can be applied to the calculated electron density to identify and characterize these interactions through the analysis of bond critical points.

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Pathways for Polyhalogenated Pyridines

The traditional synthesis of polyhalogenated pyridines often involves harsh reagents and generates significant chemical waste. The future of this field is intrinsically linked to the development of more environmentally benign and sustainable synthetic methodologies.

Key Research Thrusts:

Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often results in higher yields and purer products compared to conventional heating methods. nih.govyoutube.com For instance, microwave-assisted amination of halopyridines has been achieved without the need for transition metal catalysts, representing a greener alternative. researchgate.net The application of microwave irradiation to the synthesis of complex pyridines, including polyhalogenated variants, can significantly reduce energy consumption and the use of hazardous solvents. nih.goveurekaselect.com

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to improved safety, scalability, and product consistency. acs.orgacs.org The one-step synthesis of pyridines in a continuous flow microwave reactor has been demonstrated, showcasing a path to streamline production and minimize waste. beilstein-journals.orgtechnologynetworks.com Implementing flow chemistry for the halogenation and subsequent functionalization of the pyridine (B92270) core could lead to more efficient and safer manufacturing processes.

Biocatalysis: The use of enzymes or whole-cell systems presents a highly sustainable approach to chemical synthesis. rsc.orgrsc.org While still a nascent field for complex molecules like 2-bromo-4-chloro-3-iodopyridine, research into biocatalytic routes for producing pyridine intermediates from renewable feedstocks like biomass is gaining traction. ukri.orgacsgcipr.org Developing enzymes capable of regioselective halogenation or functionalization would be a groundbreaking achievement in green chemistry.

Alternative Solvents and Reagents: A significant push is being made to replace hazardous solvents and reagents. An environmentally benign method for the selective amination of polyhalogenated pyridines has been developed using water as a solvent. acs.org Similarly, innovations that reduce the reliance on toxic materials, such as treating excess phosphorus oxychloride with DMF to reduce acidic wastewater in chlorination reactions, are crucial. google.com

The following table provides a comparative overview of conventional versus emerging greener synthetic methods.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 6–15 hours | 10–15 minutes |

| Yield | Standard | Often 10–15% higher |

| Energy Consumption | High | Low |

| Solvent Use | Often requires harsh solvents | Can enable solvent-free reactions or use of greener solvents |

| Waste Generation | Significant | Reduced |

This table illustrates the typical advantages of microwave-assisted synthesis over conventional heating as reported in studies on pyridine derivatives. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Regio- and Chemoselectivity

The three different halogen atoms on the this compound ring exhibit distinct reactivities, allowing for sequential and site-selective functionalization. The development of advanced catalytic systems is paramount to precisely control these transformations.

Key Research Thrusts:

Palladium-Catalyzed Cross-Coupling: This remains a cornerstone for C-C and C-heteroatom bond formation. Future research will focus on developing more active and selective palladium catalysts that can operate under milder conditions and with lower catalyst loadings. Understanding the factors that govern regioselectivity, such as the interplay between bond dissociation energies and frontier molecular orbital interactions, is crucial for predictably targeting a specific halogen.

Phosphine-Based Reagents: The design of novel phosphine (B1218219) reagents has enabled the selective halogenation of pyridine C-H bonds. researchgate.net This method involves the formation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide. Further exploration of this strategy could lead to even more versatile and efficient methods for installing halogens at specific positions on the pyridine ring.

Dual-Catalysis Systems: Combining different types of catalysts, such as a photoredox catalyst and a transition metal catalyst, can unlock novel reaction pathways and enable transformations that are not possible with a single catalyst. This approach is being explored for various C-H functionalization and cross-coupling reactions.

Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of separation and recycling. The development of magnetic nanocatalysts, for example, allows for simple recovery from the reaction mixture using an external magnet, contributing to a more sustainable process.

Applications in Advanced Materials Science (e.g., Conjugated Polymers, Luminescent Materials)

The rigid, aromatic structure of the pyridine ring, combined with the potential for extensive functionalization offered by its halogen substituents, makes this compound an attractive building block for advanced materials.

Key Research Thrusts:

Conjugated Polymers: By strategically replacing the halogen atoms with other functional groups through cross-coupling reactions, polyhalogenated pyridines can be incorporated into the backbone of conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The specific electronic properties of the pyridine ring can be tuned by the choice of substituents.

Luminescent Materials: Polycyclic aromatic and heteroaromatic compounds often exhibit interesting photophysical properties, including fluorescence. The functionalization of the pyridine core can lead to the development of novel fluorophores with tunable emission wavelengths and quantum yields. For example, ring-fused imidazo[1,2-a]pyridine (B132010) architectures have shown promise as fluorescent molecular scaffolds. The introduction of heavy atoms like bromine and iodine can also promote intersystem crossing, leading to phosphorescent materials suitable for specialized applications.

Metal-Organic Frameworks (MOFs): Pyridine derivatives are excellent ligands for the construction of MOFs. The multiple functionalization sites on this compound could be used to create complex, multi-functional MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.

Investigation of Cascade and Multicomponent Reactions Involving this compound

Key Research Thrusts:

Domino Reactions: The differential reactivity of the C-I, C-Br, and C-Cl bonds can be exploited in domino reaction sequences. For example, a reaction could be initiated at the most reactive C-I bond, followed by an intramolecular cyclization that involves one of the other halogenated sites.

Multicomponent Reactions: this compound can serve as a versatile scaffold in MCRs. By combining it with several other reactants in a one-pot synthesis, it is possible to rapidly generate libraries of highly substituted and structurally diverse pyridine derivatives. Catalysis is often essential in MCRs to control the reaction pathway and achieve high selectivity. acsgcipr.org The development of new MCRs involving this building block could significantly accelerate the discovery of new bioactive molecules and functional materials. For instance, multicomponent reactions are increasingly used to synthesize various heterocyclic scaffolds, including those based on pyridine. acs.org

In Silico Design and Prediction of Novel Transformations for Multi-Halogenated Pyridines

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling researchers to predict reaction outcomes, understand reaction mechanisms, and design new transformations.

Key Research Thrusts:

Predicting Regioselectivity: Computational models can be used to predict the most likely site of reaction in polyhalogenated pyridines. By calculating parameters such as bond dissociation energies and atomic charges, it is possible to forecast the relative reactivity of the different carbon-halogen bonds, guiding the choice of reaction conditions to achieve the desired regioselectivity.

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to map out the entire reaction pathway for a given transformation. This provides valuable insights into the transition states and intermediates involved, helping to explain observed selectivities and to optimize reaction conditions. For example, computational studies have been used to clarify the mechanism of selective halogenation of pyridines. researchgate.net

Designing Novel Catalysts and Reactions: By understanding the principles that govern reactivity, it is possible to use computational tools to design new catalysts and to predict entirely new types of reactions. This in silico approach can significantly accelerate the discovery process by prioritizing the most promising experimental avenues.

As research in these key areas progresses, the utility of this compound and other polyhalogenated pyridines is set to expand dramatically, solidifying their role as indispensable tools for innovation in chemistry and materials science.

Q & A

Basic: What are the preferred synthetic routes for 2-Bromo-4-chloro-3-iodopyridine, and how are intermediates characterized?

The synthesis typically involves sequential halogenation of pyridine derivatives. For example:

- Step 1 : Bromination at the 2-position using NBS (N-bromosuccinimide) under radical initiation.

- Step 2 : Chlorination at the 4-position via electrophilic substitution with Cl₂ in the presence of FeCl₃.

- Step 3 : Iodination at the 3-position using KI and I₂ under acidic conditions.

Intermediates are characterized by ¹H/¹³C NMR (to confirm substitution patterns) and HPLC (to verify purity >95% as per commercial standards ). Mass spectrometry (HRMS) is critical for confirming molecular weights of intermediates, especially due to isotopic interference from halogens .

Basic: What analytical techniques are essential for verifying the structural integrity of this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves positional ambiguity of halogens, particularly when steric effects influence substitution patterns. SHELX software is widely used for structure refinement .

- Multinuclear NMR : ¹H NMR distinguishes coupling constants (e.g., J = 5.2 Hz for adjacent protons), while ¹³C NMR identifies deshielded carbons near heavy atoms (Br, I).

- Elemental analysis : Validates stoichiometry (C: ~20%, Br: ~22%, Cl: ~8%, I: ~35%) with deviations <0.3% .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric hindrance : The 3-iodo group creates steric bulk, limiting access to Pd catalysts in Suzuki-Miyaura couplings. Use of bulky ligands (e.g., XPhos) improves yields by preventing catalyst poisoning .

- Electronic effects : Electron-withdrawing halogens deactivate the pyridine ring, requiring stronger bases (e.g., Cs₂CO₃) to facilitate oxidative addition in Buchwald-Hartwig aminations.

- Contradictions : Some studies report unexpected regioselectivity in Sonogashira couplings due to competing π-backbonding interactions between iodine and Pd centers. Computational modeling (DFT) is recommended to predict pathways .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- HOMO-LUMO gaps : Calculated using B3LYP/6-311++G(d,p) basis sets, showing a gap of ~4.2 eV, indicating moderate electrophilicity. Exact exchange functionals (e.g., Becke’s 1993 method) improve accuracy for halogenated systems .

- Charge distribution : Natural Bond Orbital (NBO) analysis reveals significant negative charge density on iodine (-0.43 e), making it susceptible to nucleophilic attack.

- Applications : Predicts reactivity in C–X bond activation, guiding catalyst selection for functionalization .

Advanced: What strategies resolve contradictions in reported melting points and spectral data for halogenated pyridines?

- Data validation : Cross-reference with high-purity standards (e.g., >97% by HPLC) to exclude solvent or impurity effects .

- Temperature-dependent XRD : Confirms polymorphism in crystalline forms, which may explain discrepancies in melting points (e.g., 112–114°C vs. 118–120°C).

- Dynamic NMR : Detects rotational barriers in solid-state structures that affect spectral splitting patterns .

Basic: What safety protocols are critical when handling this compound?

- Storage : Under inert atmosphere (Ar/N₂) at 0–4°C to prevent hydrolysis of C–I bonds .

- Dehalogenation risks : Avoid exposure to UV light, which may generate toxic HI gas. Use scavengers (e.g., AgNO₃ traps) in reactions.

- Waste disposal : Neutralize with 10% Na₂S₂O₃ to reduce iodine residues before incineration .

Advanced: How is this compound used in synthesizing bioactive molecules?

- Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors by enabling selective C–H functionalization at the 3-position.

- Case study : In a 2024 study, it was coupled with a boronic ester to yield a potent JAK2 inhibitor (IC₅₀ = 12 nM), with iodine retained for pharmacokinetic stability .

- Challenges : Competing SNAr reactions at the 2-bromo position require kinetic control (low-temperature conditions) .

Basic: What are the limitations of GC-MS for analyzing this compound?

- Thermal degradation : Iodine substituents decompose at GC temperatures (>200°C), producing false peaks. Use LC-MS with electrospray ionization (ESI-) instead.

- Isotopic interference : Bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) complicate mass spectral interpretation. High-resolution instruments (Q-TOF) are essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.